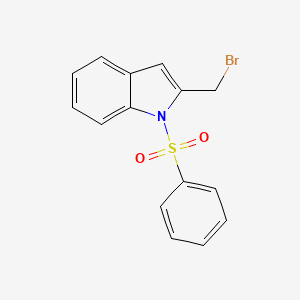

2-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole

Description

Properties

IUPAC Name |

1-(benzenesulfonyl)-2-(bromomethyl)indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO2S/c16-11-13-10-12-6-4-5-9-15(12)17(13)20(18,19)14-7-2-1-3-8-14/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYYPBRKVYRCLJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379903 | |

| Record name | 2-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337508-54-0 | |

| Record name | 2-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This indole derivative is characterized by the presence of a bromomethyl group and a phenylsulfonyl moiety, which are known to influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHBrNOS, with a molecular weight of approximately 292.17 g/mol. The compound features a central indole ring, which is fused with a phenylsulfonyl group and a bromomethyl substituent, contributing to its unique chemical reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The phenylsulfonyl group can act as an inhibitor for various enzymes, including HIV-1 reverse transcriptase, thereby potentially reducing viral replication .

- Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties, suggesting that this indole derivative may also exhibit such activities through disruption of microbial cell function .

- Anticancer Properties : Research indicates that related indole derivatives can inhibit the proliferation of cancer cells, including colon adenocarcinoma cells . The bromine substitution may enhance these effects by increasing lipophilicity and facilitating cellular uptake.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

- In Vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines. For instance, it inhibited the growth of MCF-7 breast cancer cells with an IC value indicating significant potency .

- Mechanistic Insights : The compound may induce apoptosis in cancer cells by activating intrinsic pathways related to mitochondrial dysfunction .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties:

- Bacterial Inhibition : Similar indoles have been reported to exhibit activity against Gram-positive and Gram-negative bacteria, indicating that this compound could have broad-spectrum antibacterial effects .

Case Studies

A notable study involving related phenylsulfonyl indoles demonstrated their effectiveness in inhibiting HIV-1 RT enzyme in vitro, highlighting their potential as antiviral agents . Another investigation into benzenesulfonamide derivatives indicated that modifications in the sulfonamide group significantly impacted their anticancer efficacy against colon adenocarcinoma cells .

Data Table: Biological Activities Summary

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : CHBrNOS

- Molecular Weight : 350.23 g/mol

- CAS Number : 337508-54-0

The compound features a bromomethyl group and a phenylsulfonyl moiety attached to an indole structure, which enhances its reactivity and interaction with biological targets.

Medicinal Chemistry

2-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole has been investigated for its potential therapeutic properties:

- Anticancer Activity : Similar compounds have shown the ability to bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells. Studies indicate that derivatives exhibit significant antiproliferative activity against various human cancer cell lines with IC50 values in low micromolar ranges .

- Antiviral Properties : The phenylsulfonyl indole derivatives have demonstrated inhibitory effects on HIV-1 reverse transcriptase in vitro, suggesting potential applications in antiviral drug development .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

- Building Block for Complex Molecules : It is utilized in the synthesis of biologically active alkaloids and their analogues, including pyridocarbazoles and indolocarbazoles, which are known for their anticancer properties .

- Reactivity : The bromomethyl group allows for nucleophilic substitution reactions, enabling the formation of various derivatives that can be tailored for specific biological activities .

Biological Studies

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Indole derivatives, including this compound, have exhibited notable antibacterial and antifungal properties. The presence of bromine enhances these activities by improving membrane permeability .

- Enzyme Inhibition : Studies have shown that structural modifications can lead to enhanced potency against specific enzymes involved in metabolic pathways, such as glycogen synthase kinase 3 beta (GSK-3β), which is relevant for neurodegenerative diseases .

Case Studies and Research Findings

Preparation Methods

Bromination of 2-Methyl-1-(phenylsulfonyl)-1H-indole

A well-documented and efficient method for preparing 2-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole involves the bromination of 2-methyl-1-(phenylsulfonyl)-1H-indole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

-

- Dissolve 2-methyl-1-(phenylsulfonyl)-1H-indole (1 g, 2.67 mmol) in dry carbon tetrachloride (75 mL).

- Add AIBN (0.05 g) and finely powdered NBS (0.61 g, 3.47 mmol).

- Reflux the mixture for 2 hours.

- Cool to room temperature and filter off the succinimide byproduct.

- Concentrate the filtrate under reduced pressure to obtain the title compound as a colorless solid.

-

- The yield reported is high, approximately 92%.

- The product melts at 156-158°C.

- The compound is suitable for further structural characterization, including X-ray diffraction.

-

- The reaction proceeds via a radical bromination at the benzylic methyl group adjacent to the indole ring.

- AIBN initiates radical formation, facilitating selective bromination by NBS.

This method is notable for its simplicity, high yield, and the mild reaction conditions that preserve the integrity of the phenylsulfonyl protecting group on the indole nitrogen.

Protection and Halogenation Strategy on Indole Nucleus

The preparation of the bromomethyl derivative often involves initial protection of the indole nitrogen by a phenylsulfonyl group, which stabilizes the molecule and directs subsequent substitutions.

-

- The indole NH is protected using phenylsulfonyl chloride to yield 1-(phenylsulfonyl)-1H-indole.

- This protection is advantageous because it is stable under various reaction conditions and can be removed under relatively mild conditions later.

-

- Bromination at the 2- or 3-position of the indole ring is achieved using molecular bromine or NBS.

- Direct bromination of indole without protection often leads to multiple substitutions (e.g., 2,3-dibromoindole).

- Using the phenylsulfonyl protection allows selective bromination at desired positions.

- For example, 3-bromo-1-(phenylsulfonyl)-1H-indole can be synthesized by bromination of the protected indole.

Directed Ortho Metallation and Subsequent Functionalization

Another approach to prepare substituted indoles, including bromomethyl derivatives, involves directed ortho metallation (DOM) strategies.

-

- Treat 1-(phenylsulfonyl)-1H-indole with n-butyllithium or isopropyl magnesium chloride in the presence of catalytic diisopropylamine at low temperatures (-78°C).

- This generates a metallated intermediate at the 2-position.

- Subsequent reaction with electrophiles such as bromomethyl sources leads to substitution at the 2-position.

-

- High regioselectivity for substitution at the 2-position.

- Allows introduction of various substituents, including halogens, aldehydes, or aryl groups.

Summary Table of Preparation Methods

Research Findings and Considerations

- The phenylsulfonyl group is critical for directing substitution and stabilizing intermediates during synthesis.

- Radical bromination using NBS and AIBN is a straightforward and scalable method, providing high purity and yield.

- Alternative halogenation methods require careful control to prevent over-substitution.

- The choice of solvent (e.g., carbon tetrachloride) and reaction temperature significantly affects the efficiency and selectivity.

- Structural studies, including X-ray crystallography, confirm the molecular integrity and substitution pattern of the synthesized compound.

Q & A

What are the common synthetic routes for 2-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole, and how can reaction conditions be optimized for higher yields?

Answer:

The synthesis typically involves functionalization of the indole scaffold. A key method includes bromination at the 2-methyl position of 1-(phenylsulfonyl)-1H-indole derivatives using reagents like N-bromosuccinimide (NBS) under radical or Lewis acid-catalyzed conditions . Optimization strategies:

- Catalyst selection : Use of palladium catalysts (e.g., Pd(PPh₃)₄) or copper-based systems for regioselective bromination .

- Solvent systems : Polar aprotic solvents (e.g., THF, DMF) enhance reaction homogeneity, while dichloromethane is preferred for stepwise purification .

- Temperature control : Moderate heating (60–80°C) balances reactivity and side-product formation .

- Purification : Silica gel chromatography or recrystallization (e.g., from ethanol/water mixtures) improves purity . Yields vary (31–86%) depending on substituent steric effects and intermediates’ stability .

How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

Answer:

- Spectroscopy :

- X-ray crystallography : Single-crystal studies (e.g., using SHELXL ) reveal dihedral angles between indole and phenylsulfonyl groups (e.g., ~58.85° in related structures), confirming steric and electronic interactions . Data collection at low temperatures (113 K) minimizes thermal motion artifacts .

What are the key considerations in analyzing discrepancies in biological activity data across different studies?

Answer:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. neuronal models) or enzyme sources (e.g., recombinant vs. tissue-extracted BChE) can alter IC₅₀ values .

- Structural analogs : Minor modifications (e.g., replacing benzylamine with cyclohexylmethanamine in compound 56 ) drastically affect target affinity (Ki from 2.6 nM to 4.8 nM) and off-target interactions.

- Data normalization : Internal controls (e.g., reference inhibitors like donepezil) ensure comparability . Contradictions in Aβ aggregation inhibition (e.g., 53% at 10 µM ) may arise from fibril morphology differences.

How can computational methods like molecular docking predict the pharmacological potential of this compound?

Answer:

- Target selection : Prioritize receptors with indole-binding pockets (e.g., 5-HT₆, BChE) based on homology to known ligands .

- Docking workflows : Software like AutoDock Vina or Schrödinger Suite models interactions (e.g., π-π stacking with Phe330 in BChE ). Validate using co-crystallized ligands (e.g., rivastigmine in AChE) .

- ADMET prediction : Tools like SwissADME assess Lipinski compliance (e.g., logP <5, MW <500) and BBB permeability (e.g., compound 56’s brain-to-plasma ratio: 6.79 ).

What strategies are employed to enhance the compound’s stability and bioavailability in pharmacological applications?

Answer:

- Prodrug design : Esterification or PEGylation of the bromomethyl group improves solubility and reduces hepatic first-pass metabolism .

- Formulation : Nanoemulsions or liposomal encapsulation enhance plasma half-life (e.g., compound 56’s stability in mouse liver microsomes ).

- Metabolic shielding : Introducing electron-withdrawing groups (e.g., fluorine) at the phenylsulfonyl moiety slows oxidative degradation .

How do modifications at the bromomethyl or phenylsulfonyl groups affect the compound’s reactivity and bioactivity?

Answer:

- Bromomethyl group :

- Phenylsulfonyl group :

What mechanistic insights explain the compound’s role in tubulin inhibition or neuroprotective pathways?

Answer:

- Tubulin binding : The indole core mimics colchicine’s trimethoxyphenyl motif, disrupting microtubule dynamics via hydrophobic interactions with β-tubulin’s T7 loop .

- Neuroprotection : Inhibition of Aβ aggregation involves π-stacking with fibril aromatic residues (e.g., Phe20) .

- Dual-target activity : Hybridization with donepezil-like fragments enhances cholinesterase inhibition while retaining 5-HT₆ antagonism .

How are crystallographic data used to resolve ambiguities in regiochemical assignments?

Answer:

- Disordered atoms : SHELXL refinement resolves overlapping electron densities (e.g., bromomethyl vs. chloromethyl positions) via occupancy factor adjustments .

- Hydrogen bonding : Intermolecular interactions (e.g., C–H⋯O between sulfonyl and indole NH) confirm substituent orientation .

- Twinned crystals : Integration of multiple datasets (e.g., using SHELXD ) corrects for pseudo-merohedral twinning in low-symmetry space groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.